molecular formula C13H13BrN4O4 B280042 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

货号 B280042
分子量: 369.17 g/mol
InChI 键: WXLGCCFRFVYARH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions, making BAY 73-6691 a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.

作用机制

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. NO is a potent vasodilator that is produced by endothelial cells and acts on sGC to stimulate the production of cGMP, which in turn promotes vasodilation and reduces vascular tone. By inhibiting sGC, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and increased vascular tone.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction of pulmonary vascular resistance, improvement of right ventricular function, and reduction of myocardial fibrosis. It has also been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

实验室实验的优点和局限性

One of the main advantages of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is its high selectivity for sGC, which reduces the risk of off-target effects and toxicity. However, its potency and selectivity also make it difficult to use in certain experimental settings, where a less potent and more promiscuous inhibitor may be more suitable. Additionally, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low oral bioavailability and short half-life.

未来方向

There are several possible future directions for research on 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 and its potential therapeutic applications. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved pharmacokinetic properties and greater therapeutic potential. Another area of interest is the investigation of the effects of sGC inhibition on other physiological systems, such as the immune system and the nervous system. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of sGC inhibitors in various disease states.

合成方法

The synthesis of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-4-nitrophenol. This is then reacted with hydrazine hydrate to form 2-ethoxy-4-nitrophenylhydrazine, which is further reacted with 4-bromo-1H-pyrazole-3-carboxylic acid to form 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691.

科学研究应用

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve right ventricular function in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

属性

分子式

C13H13BrN4O4

分子量

369.17 g/mol

IUPAC 名称

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O4/c1-3-17-7-9(14)12(16-17)13(19)15-10-5-4-8(18(20)21)6-11(10)22-2/h4-7H,3H2,1-2H3,(H,15,19)

InChI 键

WXLGCCFRFVYARH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

规范 SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。